2-tert-Butylaniline
Overview
Description
Synthesis Analysis
2-tert-Butylaniline and its derivatives can be synthesized through multiple methods. A notable synthesis route involves the creation of 2-amino-5-tert-butylpyridine, a compound that shows improved physicochemical properties over 4-tert-butylaniline, particularly in drug-like properties. This synthesis yields fragments with more highly oxidized precursors to the tert-butyl group, which can be incorporated into pharmaceutical compounds (Thomson, Reilly, & Sandham, 2011). Additionally, N-tert-butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of amines, demonstrating the chemical flexibility and utility of tert-butyl-based compounds in creating a wide range of enantioenriched amines (Ellman, Owens, & Tang, 2002).
Molecular Structure Analysis
The molecular and crystal structure of tert-butyl-related compounds has been characterized through various methods, including X-ray crystallography and DFT analyses. For instance, compounds synthesized from tert-butyl 4-oxopiperidine-1-carboxylate and ethyl cyanomalonate showed significant intramolecular hydrogen bonding, elucidating the stability and configuration of these molecules (Çolak et al., 2021).
Chemical Reactions and Properties
Tert-butyl nitrite acts as a dual-function oxidant and N1 synthon in multicomponent reactions leading to the formation of complex fused quinolines and isoquinolines via sequential C-N bond formations (Sau et al., 2018). This illustrates the reactivity and versatility of tert-butyl derivatives in synthesizing nitrogen-containing heterocycles.
Physical Properties Analysis
The physical properties, including thermal stability and crystallization behavior, of tert-butyl derivatives are crucial for their application in material science and drug development. For example, the synthesis and characterization of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate revealed its crystal structure and intermolecular hydrogen bonding patterns, providing insights into its physical stability and potential applications (Naveen et al., 2007).
Chemical Properties Analysis
The chemical properties of 2-tert-Butylaniline derivatives, such as their reactivity towards different reagents and in various chemical reactions, enable their widespread use in organic synthesis and medicinal chemistry. The development of tert-butyl isocyanide as a convertible isonitrile in Ugi-type multicomponent reaction products exemplifies the innovative applications of tert-butyl derivatives in achieving molecular diversity and complexity (Guchhait & Madaan, 2010).
Scientific Research Applications
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Organic Synthesis
- 2-tert-Butylaniline is commonly used as a reagent in organic synthesis.
- It is especially used in the production of azo dyes, agrochemicals, and pharmaceuticals.
- It is also used as a starting material for the synthesis of various heterocyclic compounds, such as imidazole, pyrazole, and pyrimidine derivatives.
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Preparation of 2,3-bis(2-tert-butylphenylimino)butane
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Preparation of N,N’-bis-(2-tert-butylphenyl)naphthalene-1,4,5,8-tetracarboxylic diimides
- 2-tert-Butylaniline may be used in the preparation of two rotamers, anti- and syn- N,N’-bis-(2-tert-butylphenyl)naphthalene-1,4,5,8-tetracarboxylic diimides .
- Their guest inclusion abilities were investigated , but the specific methods of application or experimental procedures are not detailed in the sources.
-
Catalyst for Alkylation Reaction
- A patent describes the use of 2-tert-Butylaniline in the preparation of a catalyst for the alkylation reaction of aniline and methyl tert-butyl ether .
- The catalyst and synthesis method provided by the invention can greatly improve the selectivity of 2-tert-butyl aniline in the reaction product of aniline and methyl tert-butyl ether .
- The catalyst is different from the existing process, and the production cost can be reduced .
-
Preparation of 2,3-bis(2-tert-butylphenylimino)butane
-
Preparation of N,N’-bis-(2-tert-butylphenyl)naphthalene-1,4,5,8-tetracarboxylic diimides
- 2-tert-Butylaniline may be used in the preparation of two rotamers, anti- and syn- N,N’-bis-(2-tert-butylphenyl)naphthalene-1,4,5,8-tetracarboxylic diimides .
- Their guest inclusion abilities were investigated , but the specific methods of application or experimental procedures are not detailed in the sources .
Safety And Hazards
Future Directions
2-tert-Butylaniline may be used in the preparation of 2,3-bis(2-tert-butylphenylimino)butane . It may also be used in the preparation of two rotamers, anti- and syn- N,N′-bis-(2-tert-butylphenyl)naphthalene-1,4,5,8-tetracarboxylic diimides . Its unique properties such as high reactivity, solubility, and toxicity make it useful in various fields of research and industry.
properties
IUPAC Name |
2-tert-butylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-10(2,3)8-6-4-5-7-9(8)11/h4-7H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIOZWYBDBVCGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212439 | |
Record name | 2-tert-Butylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50212439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Brown liquid; [Sigma-Aldrich MSDS] | |
Record name | 2-tert-Butylaniline | |
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URL | https://haz-map.com/Agents/19701 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
2-tert-Butylaniline | |
CAS RN |
6310-21-0 | |
Record name | 2-tert-Butylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6310-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-tert-Butylaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006310210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6310-21-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43044 | |
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Record name | 2-tert-Butylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50212439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-tert-butylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.031 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-TERT-BUTYLANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F46C9L299 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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